Ferroelectric Phase Transitions in Sodium Tartrate Derivatives
Ferroelectric Phase Transitions in Sodium Tartrate Derivatives
A Technical Guide to Mechanism, Characterization, and Pharmaceutical Stability[1]
Executive Summary
This guide provides a technical analysis of the ferroelectric behavior of sodium tartrate derivatives, specifically focusing on Sodium Potassium Tartrate (Rochelle Salt) and Sodium Ammonium Tartrate (SAT) . While historically significant as the first discovered ferroelectrics, these materials currently serve as critical model systems in pharmaceutical development for understanding chiral resolution , hydrate stability , and counter-ion selection .
Target Audience: Materials Scientists, Crystallographers, and Pharmaceutical Formulation Scientists.
Part 1: Theoretical Foundations & Mechanism
The ferroelectric phenomenon in tartrate derivatives is not driven by displacement (as in
1.1 The Structural Basis: Rochelle Salt (
)
Rochelle salt exhibits ferroelectricity only between two Curie points: -18°C (255 K) and +24°C (297 K) .[1]
-
Paraelectric Phase (Outside Curie points): Orthorhombic space group
. The hydroxyl groups and water molecules are dynamically disordered. -
Ferroelectric Phase (Between Curie points): Monoclinic space group
. The symmetry breaks due to the ordering of the hydrogen bond.
Key Insight: The ferroelectric dipole arises from the reorientation of the hydroxyl group (O-H) on the tartrate backbone and its interaction with the water molecules (specifically water site W1). This makes the material's properties highly sensitive to hydration state —a critical parameter in drug stability.
1.2 Sodium Ammonium Tartrate (SAT)
Unlike Rochelle salt, SAT (
-
Mechanism: The phase transition involves the ordering of the ammonium (
) tetrahedra. In the paraelectric phase, the ammonium ions rotate freely; below 109 K, they freeze into a fixed orientation, breaking the symmetry.
1.3 Mechanism Visualization
The following diagram illustrates the order-disorder transition mechanism responsible for spontaneous polarization.
Caption: Logical flow of the order-disorder transition in hydrated tartrates. The transition is driven by hydrogen bond dynamics.
Part 2: Synthesis and Crystal Engineering
For researchers replicating these systems, purity and humidity control are paramount.
2.1 Synthesis Protocol: Sodium Ammonium Tartrate
This protocol ensures the formation of the tetrahydrate phase, which is essential for observing the correct phase transitions.
Reagents:
-
L-(+)-Tartaric acid (Enantiopure)
-
Sodium Hydroxide (NaOH)
-
Ammonium Hydroxide (
)[2] -
Deionized Water (
)
Step-by-Step Methodology:
-
Neutralization: Dissolve L-tartaric acid in deionized water at 40°C. Slowly add stoichiometric NaOH to form Monosodium Tartrate.
-
Ammonolysis: Add
dropwise while monitoring pH. Target pH: 8.5–9.0 .[2] -
Filtration: Filter the solution through a 0.22
membrane to remove nucleation sites (dust). -
Crystallization (Critical Step):
-
Place solution in a dust-free chamber.
-
Temperature Control: Maintain temperature below 26°C .
-
Why? Above ~28°C, SAT degrades into sodium tartrate and ammonium tartrate separate phases (Pasteur’s observation).
-
-
Harvesting: Collect colorless prismatic crystals. Store in a humidity-controlled chamber (>50% RH) to prevent efflorescence.
Part 3: Characterization Protocols
To confirm ferroelectricity, one must measure the P-E Hysteresis Loop .[3][4] This distinguishes a true ferroelectric from a lossy dielectric.
3.1 The Sawyer-Tower Circuit
The standard measurement method uses a Sawyer-Tower circuit.[3][5] The reference capacitor (
Protocol:
-
Sample Prep: Cut a crystal wafer perpendicular to the polar axis (a-axis for Rochelle Salt).
-
Electroding: Apply silver paste to parallel faces. Air dry for 2 hours.
-
Circuit Setup: Connect the sample in series with a linear capacitor (
polypropylene). -
Excitation: Apply a low-frequency AC sine wave (50 Hz or 60 Hz).
-
Visualization: Connect an oscilloscope X-channel to the source voltage and Y-channel to the voltage across
.
3.2 Measurement Workflow Diagram
Caption: Schematic of the Sawyer-Tower circuit used to generate P-E hysteresis loops.
Part 4: Pharmaceutical Implications[9][10][11][12]
Why is this relevant to drug development? Tartrates are common counter-ions (e.g., Zolpidem tartrate, Metoprolol tartrate). The ferroelectric nature of the salt acts as a sensitive probe for crystal stability .
4.1 Hydrate Stability & Processing
Rochelle salt and SAT are tetrahydrates. The ferroelectric effect is entirely dependent on the water lattice sites.
-
The Risk: High-energy processing (milling/micronization) generates local heat. If the temperature exceeds the upper Curie point (24°C for Rochelle) or induces dehydration, the crystal lattice collapses or rearranges.
-
The Consequence: This leads to amorphous regions or lower hydrates, which have significantly different solubility profiles and dissolution rates than the crystalline API.
-
Detection: If a tartrate salt loses its ferroelectric signature (measured via Dielectric Thermal Analysis - DETA), it indicates a loss of lattice water or polymorphic transition.
4.2 Chirality and Resolution
Sodium Ammonium Tartrate was the material Louis Pasteur used to discover molecular chirality.
-
Spontaneous Resolution: Below 28°C, racemic SAT crystallizes as a conglomerate (separate L and D crystals).
-
Relevance: This "conglomerate" behavior is rare (5-10% of racemates) but highly desired for industrial chiral separation. Understanding the phase diagram of tartrates allows process chemists to design preferential crystallization workflows.
Part 5: Data Summary
Table 1: Comparative Properties of Tartrate Derivatives
| Material | Formula | Curie Point ( | Space Group ( | Space Group ( | Pharmaceutical Relevance |
| Rochelle Salt | -18°C & +24°C | Monoclinic ( | Orthorhombic ( | Model for hydrate sensitivity; common excipient. | |
| Sodium Ammonium Tartrate | -164°C (109 K) | Monoclinic ( | Orthorhombic ( | Chiral resolution agent (Pasteur's salt). | |
| Lithium Ammonium Tartrate | -175°C (98 K) | Monoclinic ( | Orthorhombic ( | Study of cation size effects on lattice stability. |
References
-
Valasek, J. (1921).[6][7] "Piezo-Electric and Allied Phenomena in Rochelle Salt." Physical Review, 17(4), 475–481.
-
Beevers, C. A., & Hughes, W. (1941). "The Crystal Structure of Rochelle Salt." Proceedings of the Royal Society of London. Series A, 177(969), 251–259.
-
Brożek, Z., & Stadnicka, K. (1994).[8][9] "Structure of sodium ammonium (+)-tartrate tetrahydrate at 200, 151 and 120 K." Acta Crystallographica Section B, 50(1), 59-68.[8]
-
Pasteur, L. (1848).[10] "Mémoire sur la relation qui peut exister entre la forme cristalline et la composition chimique, et sur la cause de la polarisation rotatoire." Comptes Rendus de l'Académie des Sciences.
-
Sawyer, C. B., & Tower, C. H. (1930). "Rochelle Salt as a Dielectric." Physical Review, 35(3), 269–273.
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- 5. Measurement of polarisation [doitpoms.ac.uk]
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- 7. taylorandfrancis.com [taylorandfrancis.com]
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